molecular formula C7H10O B13952542 4-Methyl-4,5-hexadien-2-one CAS No. 2199-34-0

4-Methyl-4,5-hexadien-2-one

Cat. No.: B13952542
CAS No.: 2199-34-0
M. Wt: 110.15 g/mol
InChI Key: SQHDENSZMIQBNY-UHFFFAOYSA-N
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Description

4-Methyl-4,5-hexadien-2-one is an organic compound with the molecular formula C7H10O. It is a dienone, meaning it contains two double bonds and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4,5-hexadien-2-one can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-butadiene with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5-hexadien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyl-4,5-hexadien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5-hexadien-2-one involves its ability to participate in various chemical reactions due to the presence of double bonds and a ketone group. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4-hexadiene: Similar in structure but lacks the ketone group.

    3,5-Hexadien-2-one, 4-methyl-: Another dienone with a different arrangement of double bonds.

Uniqueness

4-Methyl-4,5-hexadien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This combination of functional groups provides distinct reactivity patterns that are not observed in similar compounds, making it valuable for various chemical applications.

Properties

CAS No.

2199-34-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h1,5H2,2-3H3

InChI Key

SQHDENSZMIQBNY-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)CC(=O)C

Origin of Product

United States

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